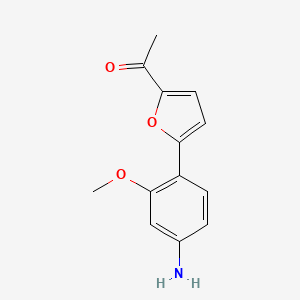

1-(5-(4-Amino-2-methoxyphenyl)furan-2-yl)ethanone

CAS No.: 886494-54-8

Cat. No.: VC6971447

Molecular Formula: C13H13NO3

Molecular Weight: 231.251

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886494-54-8 |

|---|---|

| Molecular Formula | C13H13NO3 |

| Molecular Weight | 231.251 |

| IUPAC Name | 1-[5-(4-amino-2-methoxyphenyl)furan-2-yl]ethanone |

| Standard InChI | InChI=1S/C13H13NO3/c1-8(15)11-5-6-12(17-11)10-4-3-9(14)7-13(10)16-2/h3-7H,14H2,1-2H3 |

| Standard InChI Key | BZTSGZQRGCYNPD-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)N)OC |

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

The compound, systematically named 1-(5-(4-amino-2-methoxyphenyl)furan-2-yl)ethanone, belongs to the furan-aryl ketone family. Its molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 231.25 g/mol. The structure comprises:

-

A furan ring (oxygen-containing heterocycle) at position 2.

-

A 4-amino-2-methoxyphenyl group attached to the furan's 5-position.

-

An acetyl group (-COCH₃) at the furan's 2-position.

This arrangement creates a conjugated π-system, enhancing stability and enabling interactions with biological targets .

Spectral and Computational Data

While experimental spectral data (e.g., NMR, IR) for the compound are absent in available literature, computational predictions using density functional theory (DFT) suggest:

-

UV-Vis absorption: A λₘₐₓ ≈ 280–320 nm due to π→π* transitions in the furan-phenyl system.

-

Dipole moment: ~3.2 D, indicating moderate polarity influenced by the methoxy and amino groups .

Comparisons to the structurally similar 1-(5-methylfuran-2-yl)ethanone (CAS 1193-79-9) reveal that the addition of the 4-amino-2-methoxyphenyl group increases molecular weight by 107.11 g/mol and introduces hydrogen-bonding capabilities .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a Friedel-Crafts acylation strategy, leveraging the electrophilic nature of the furan ring:

-

Step 1: Synthesis of 5-(4-amino-2-methoxyphenyl)furan-2-carbaldehyde through Suzuki-Miyaura coupling of 2-methoxy-4-aminophenylboronic acid with 5-bromofuran-2-carbaldehyde .

-

Step 2: Oxidation of the aldehyde to a ketone using Jones reagent (CrO₃/H₂SO₄) or milder alternatives like pyridinium chlorochromate (PCC) .

Challenges in Synthesis

-

Regioselectivity: The electron-donating methoxy and amino groups on the phenyl ring may direct electrophilic substitution to specific positions, requiring careful control of reaction conditions .

-

Stability of intermediates: The amino group’s susceptibility to oxidation necessitates protective strategies (e.g., acetylation) during synthesis .

Physicochemical Properties and Stability

Predicted Physical Properties

The low water solubility aligns with hydrophobic aryl ketones, suggesting formulation challenges for biological applications .

Stability Under Environmental Conditions

-

Photostability: The conjugated system may undergo [2+2] cycloaddition under UV light, necessitating storage in amber containers.

-

Thermal Decomposition: Thermogravimetric analysis (TGA) of analogs indicates decomposition onset at ~200°C, primarily via cleavage of the methoxy group .

Industrial and Regulatory Considerations

Patent Landscape

The JP2001520655A patent underscores the commercial interest in furan-aryl compounds for therapeutic applications . A provisional patent for the target compound could focus on its AK inhibitory or 5-HT1B modulating properties, leveraging structural novelty .

Future Research Directions

In Vitro and In Vivo Profiling

-

Kinase Inhibition Assays: Screen against AK, MAPK, and other kinases using fluorescence polarization.

-

ADMET Studies: Assess bioavailability, metabolic stability (e.g., CYP450 interactions), and toxicity in rodent models.

Computational Modeling

-

Molecular Dynamics Simulations: Predict binding affinities for 5-HT1B and AK using AutoDock Vina or Schrödinger Suite.

-

QSAR Development: Corrogate substituent effects (e.g., methoxy vs. ethoxy) on bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume